2-Chloro-6-nitro-3-phenylquinoline
Description
Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Compounds
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry. nih.govyoutube.comnber.orgnih.gov Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov Quinolines, a class of nitrogen-containing heterocyclic compounds, are a cornerstone of this field, with a history stretching back to the isolation of quinine (B1679958), an antimalarial drug, from cinchona bark. organic-chemistry.orguspto.gov The quinoline scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets, leading to a wide range of pharmacological activities. google.comCurrent time information in Washington, DC, US.
The chemical versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's properties. goldsteinpatentlaw.com This has led to the development of a vast library of quinoline derivatives with applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular agents. uspto.govgoogle.com The study of compounds like 2-Chloro-6-nitro-3-phenylquinoline is a continuation of this long-standing effort to explore the chemical space of substituted quinolines.
Rationale for Academic Investigation of this compound
The academic and industrial interest in a specific molecule like this compound stems from the unique combination of its structural components. Each substituent is chosen to impart specific electronic and steric properties to the molecule, which in turn can influence its reactivity and biological activity.
The quinoline scaffold is a recurring motif in a multitude of approved drugs and compounds under investigation. organic-chemistry.org Its presence in drugs like chloroquine (B1663885) (antimalarial), ciprofloxacin (B1669076) (antibacterial), and various anticancer agents highlights its therapeutic potential. The ability to modify the quinoline ring at various positions allows for the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a drug. nih.gov Research into novel substituted quinolines is driven by the need to overcome drug resistance and to develop more potent and selective therapeutic agents. The synthesis of new derivatives allows for the exploration of structure-activity relationships (SAR), providing valuable insights into how chemical structure translates into biological function. organic-chemistry.org
The chloro group is a halogen atom that is frequently incorporated into pharmaceuticals. Its presence can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. As a strong electron-withdrawing group, it can modulate the reactivity of the quinoline ring and participate in specific interactions, such as halogen bonding, with biological targets. The introduction of a chloro substituent is a well-established strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of a lead compound.
The nitro group is a potent electron-withdrawing group that can significantly impact the electronic properties of the aromatic system to which it is attached. In medicinal chemistry, the nitro group is often considered a "pharmacophore," a structural feature responsible for a drug's biological activity. Nitro-containing compounds have been developed as antimicrobial, anticancer, and antiparasitic agents. The nitro group can also be a "toxicophore," but its bioreductive activation in specific environments, such as hypoxic tumor cells, can be exploited for targeted drug delivery.
The phenyl group is a bulky, hydrophobic substituent that can influence a compound's shape and its interactions with biological macromolecules. The presence of a phenyl ring can enhance a compound's binding to a target protein through van der Waals forces and pi-stacking interactions. It is a common feature in many drugs, affecting their lipophilicity and structural characteristics.
The combination of these three moieties on a quinoline scaffold, as seen in this compound, creates a molecule with a distinct three-dimensional structure and electronic profile. This makes it a compelling candidate for further investigation into its chemical reactivity and potential biological activities. The synthesis and study of such multi-substituted quinolines contribute to a deeper understanding of the principles of medicinal chemistry and the development of new therapeutic agents.
A U.S. Patent from 1977 describes the preparation of this compound, identified with the CAS Number 59412-15-6, and suggests its potential utility as a coccidiostat, a type of drug used to treat or prevent coccidiosis in animals.
Structure
3D Structure
Properties
CAS No. |
59412-15-6 |
|---|---|
Molecular Formula |
C15H9ClN2O2 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
2-chloro-6-nitro-3-phenylquinoline |
InChI |
InChI=1S/C15H9ClN2O2/c16-15-13(10-4-2-1-3-5-10)9-11-8-12(18(19)20)6-7-14(11)17-15/h1-9H |
InChI Key |
IYWUONBRVZZYML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 Chloro 6 Nitro 3 Phenylquinoline
Nucleophilic Substitution Reactions at the Quinoline (B57606) Ring (specifically at C-2 position due to chlorine)
The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic substitution, a common reaction for 2-chloroquinolines. nih.govyoutube.com This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom in the quinoline ring and the nitro group at the 6-position. A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of 2-substituted-6-nitro-3-phenylquinoline derivatives.
Common nucleophiles employed in these reactions include:
Amines: Reaction with primary and secondary amines yields 2-aminoquinoline (B145021) derivatives.
Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides results in the formation of 2-alkoxy or 2-aryloxyquinolines.
Thiols: Thiolates can displace the chlorine to form 2-thioether derivatives. researchgate.net
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group at the C-2 position. researchgate.net
The general mechanism for this substitution involves the attack of the nucleophile on the electron-deficient C-2 carbon, followed by the departure of the chloride leaving group. The reaction is often facilitated by the use of a suitable solvent and, in some cases, a base to neutralize the liberated HCl.
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Piperidine | 2-(Piperidin-1-yl)-6-nitro-3-phenylquinoline | - |
| Sodium Methoxide | 2-Methoxy-6-nitro-3-phenylquinoline | - |
| Thiophenol | 6-Nitro-3-phenyl-2-(phenylthio)quinoline | Presence of triethylamine |
| Sodium Azide | 2-Azido-6-nitro-3-phenylquinoline | - |
Electrophilic Aromatic Substitution on the Quinoline Ring
Electrophilic aromatic substitution reactions on the quinoline ring are generally directed to the benzene (B151609) portion (the carbocycle) of the molecule, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. quimicaorganica.org The presence of the nitro group, a strong deactivating group, at the 6-position further deactivates the benzene ring towards electrophilic attack. ck12.orggalaxy.ai
Transformations of the Nitro Group (e.g., Reduction to Amino Group)
The nitro group at the 6-position is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group to an amine is a fundamental and widely used transformation in organic synthesis. acs.orgresearchgate.netmdpi-res.com
This reduction can be achieved using a variety of reagents and methods, including:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.
Stannous Chloride (SnCl2): This reagent offers a mild and selective method for the reduction of nitroquinolines to the corresponding aminoquinolines. nih.gov
Sodium Dithionite (Na2S2O4): Another common reagent for the reduction of aromatic nitro compounds.
The resulting 6-amino-2-chloro-3-phenylquinoline is a valuable intermediate for further derivatization, allowing for the introduction of a wide range of substituents through reactions of the amino group, such as diazotization followed by substitution, acylation, and alkylation.
Derivatization Strategies on the Phenyl Moiety
The phenyl group at the 3-position of the quinoline ring provides another site for chemical modification. Standard electrophilic aromatic substitution reactions can be performed on this phenyl ring. The directing effect of the quinoline substituent (which is generally considered deactivating and meta-directing) and any other substituents already present on the phenyl ring would determine the position of the incoming electrophile.
Common electrophilic substitution reactions that could be applied to the phenyl moiety include:
Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions may be challenging due to the deactivating nature of the quinoline ring.
Other Functional Group Interconversions within the Quinoline Scaffold
Beyond the primary reaction sites, other functional group interconversions can be envisioned. For instance, if the chlorine at C-2 is replaced by a cyano group via nucleophilic substitution, this nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. researchgate.net Similarly, the amino group obtained from the reduction of the nitro group can be converted to a variety of other functional groups through diazotization reactions. These transformations further expand the synthetic utility of the 2-chloro-6-nitro-3-phenylquinoline core, allowing for the creation of a broad library of derivatives with diverse structures and potential applications.
Spectroscopic and Structural Characterization of 2 Chloro 6 Nitro 3 Phenylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published data could be located for the ¹H NMR or ¹³C NMR spectra of 2-Chloro-6-nitro-3-phenylquinoline. Consequently, an analysis of proton and carbon chemical shifts, coupling constants, and peak assignments is not possible at this time. Furthermore, information regarding the use of two-dimensional NMR techniques like HSQC for this specific molecule is also unavailable.
Infrared (IR) Spectroscopy
Detailed experimental IR spectra for this compound, which would reveal characteristic vibrational frequencies for its functional groups (such as the nitro group, C-Cl bond, and the quinoline (B57606) core), are not available in the public domain.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HR-MS))
While the molecular weight is known (284.7 g/mol ), specific mass spectrometry or high-resolution mass spectrometry data, including fragmentation patterns and exact mass measurements that would confirm the elemental composition, have not been publicly reported.
X-ray Crystallography for Solid-State Structure Elucidation
There are no published X-ray crystallographic studies for this compound. Therefore, crucial information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, remains undetermined.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light and the intensity of that absorption are highly dependent on its chemical structure, particularly the nature and arrangement of its chromophores and auxochromes.
For quinoline and its derivatives, the UV-Vis spectra are typically characterized by multiple absorption bands. These bands are generally attributed to π → π* transitions within the aromatic system. In many quinoline derivatives, two main absorption bands are observed, one around 280 nm and another at longer wavelengths, often around 350 nm. figshare.com The presence of substituents on the quinoline ring can significantly influence the position and intensity of these absorption bands.
In the case of this compound, several structural features are expected to dictate its UV-Vis absorption profile:
The Quinoline Core: This heterocyclic aromatic system forms the primary chromophore.
The Phenyl Group at position 3: The phenyl substituent extends the π-conjugated system, which typically leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.
The Nitro Group at position 6: The nitro group is a strong electron-withdrawing group. Its presence is known to cause a significant blue shift in the absorption spectra of some quinoline chalcones. rsc.org This is due to its influence on the energy levels of the molecular orbitals involved in the electronic transitions.
The Chloro Group at position 2: The chlorine atom, being an auxochrome, can also modulate the absorption characteristics through its electronic effects.
Based on analogous compounds like 2,4-Diphenyl-6-nitroquinoline, which exhibits absorption maxima that can be analyzed by spectroscopic methods, it is anticipated that this compound would display complex absorption patterns in the UV region. rsc.org A typical UV-Vis spectrum would likely show characteristic bands corresponding to the π → π* transitions of the substituted quinoline system.
A hypothetical data table for the UV-Vis absorption of this compound in a common solvent like ethanol (B145695) would be structured as follows, though the specific values remain to be experimentally determined.
| Absorption Maximum (λmax) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Transition |
| Value to be determined | Value to be determined | π → π |
| Value to be determined | Value to be determined | π → π |
The precise λmax and molar absorptivity values would need to be ascertained through experimental measurement.
Fluorescence (FL) Spectroscopy
Fluorescence spectroscopy provides insights into the photoluminescent properties of a molecule, measuring the light emitted as an excited electron returns to its ground state. Many quinoline derivatives are known to be fluorescent, with applications as molecular probes and in materials science. nih.gov The emission wavelength and the quantum yield (a measure of the efficiency of the fluorescence process) are key parameters obtained from this technique.
The fluorescence behavior of this compound is expected to be significantly influenced by its substituents. While the extended π-system provided by the phenyl group might be expected to enhance fluorescence, the presence of the nitro group is a critical factor. Nitro groups are well-known to be fluorescence quenchers. rsc.org This quenching effect occurs because the nitro group can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, which compete with fluorescence emission. Consequently, it is anticipated that the fluorescence quantum yield of this compound would be notably low. rsc.org
The emission spectra of quinoline derivatives can also be sensitive to the solvent environment, a phenomenon known as solvatochromism. rsc.org However, the dominant quenching effect of the nitro group might overshadow these solvent effects.
Should this compound exhibit measurable fluorescence, the data would be presented in a table similar to the one below.
| Excitation Wavelength (λex) [nm] | Emission Maximum (λem) [nm] | Fluorescence Quantum Yield (ΦF) | Solvent |
| Value to be determined | Value to be determined | Value to be determined | e.g., Ethanol |
Given the strong quenching effect of the nitro group, it is possible that this compound would be only weakly fluorescent or even non-fluorescent under standard conditions.
Computational Chemistry and Theoretical Studies of 2 Chloro 6 Nitro 3 Phenylquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is employed to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are used to calculate a molecule's properties by focusing on its electron density rather than the complex wave function. For a molecule like 2-chloro-6-nitro-3-phenylquinoline, DFT calculations would be performed using a specific functional (such as B3LYP) and a basis set (for instance, 6-311++G(d,p)) to model its electronic environment. bldpharm.com
The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. By calculating the forces on each atom, the method iteratively adjusts their positions until a minimum energy structure is found. bldpharm.com For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the constituent atoms.
For example, in a study of 6-chloroquinoline, DFT calculations at the B3LYP/6-311++G(d,p) level predicted the bond lengths and angles. bldpharm.com It was noted that the calculated values were in close agreement with experimental data where available, with minor deviations attributed to the calculations being performed on a single molecule in the gas phase. A similar optimization for this compound would likely show the quinoline (B57606) ring system to be nearly planar, with a specific rotational angle for the phenyl group relative to the quinoline core.
Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative (Illustrative) Note: This table is illustrative and does not represent data for this compound.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C1-C2 | 1.374 | C2-C1-C4: 117.1 |
| C1-H5 | 1.070 | C1-C2-H6: 120.8 |
| C3-Cl8 | 1.722 | N7-C3-Cl8: 114.7 |
| C4-N7 | 1.319 | C3-N7-C4: 120.5 |
Data based on a similar compound, 2-chloro-6-methoxy-3-nitropyridine, for illustrative purposes. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Current time information in Cascade County, US.
For this compound, the HOMO would likely be distributed over the electron-rich phenyl and quinoline rings, while the LUMO would be expected to be localized more on the electron-withdrawing nitro group and the quinoline ring. The HOMO-LUMO energy gap would provide insight into the molecule's potential for charge transfer within itself. In a related study on a quinoline derivative, the calculated HOMO-LUMO energy gap was found to be 4.25 eV, indicating a significant charge transfer phenomenon within the molecule. Current time information in Cascade County, US.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table is illustrative and does not represent data for this compound.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.14 |
| LUMO | -2.71 |
| Energy Gap (ΔE) | 3.43 |
Data based on a similar compound, (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one, for illustrative purposes. biosynth.com
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.
An MEP map of this compound would be expected to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring. These would be the most likely sites for interaction with positive charges or electrophiles. Positive potential would likely be found around the hydrogen atoms. Such analysis is critical in predicting intermolecular interactions and the sites of chemical reactions. For instance, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, MEP analysis was used to identify the reactive sites of the molecule. bldpharm.com
For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. For example, a significant interaction would be expected between the lone pair of the quinoline nitrogen and the π* antibonding orbitals of the aromatic system. In a study of a similar quinoline derivative, NBO analysis revealed π-π* orbital interactions within the rings, which were crucial for understanding the molecule's stability. bldpharm.com
Table 3: Illustrative NBO Analysis - Donor-Acceptor Interactions Note: This table is illustrative and does not represent data for this compound.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |
|---|---|---|
| LP(1) N | π*(C-C) | 37.07 |
| π(C-C) | π*(C-C) | 22.20 |
Data based on similar compounds for illustrative purposes. bldpharm.com
Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This is useful for assigning the peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and wagging of bonds. researchgate.net The calculations are typically performed at the same level of theory as the geometry optimization. A key confirmation of a true energy minimum is the absence of any imaginary frequencies in the calculated vibrational spectrum. bldpharm.com
A vibrational analysis of this compound would predict characteristic frequencies for the C-Cl stretch, the N-O stretches of the nitro group, the C-H stretches of the aromatic rings, and the various vibrations of the quinoline skeleton. For example, in a study on 2-chloro-6-methoxy-3-nitropyridine, the C-N stretching vibrations were assigned in the region of 1382-1266 cm⁻¹. researchgate.net
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. A higher value indicates a better electrophile.
These descriptors for this compound would provide a quantitative measure of its reactivity profile. For instance, the presence of the electron-withdrawing nitro group would likely result in a relatively high electrophilicity index.
Table 4: Illustrative Global Chemical Reactivity Descriptors (in eV) Note: This table is illustrative and does not represent data for this compound.
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.425 |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.425 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.715 |
| Global Softness (S) | 1 / (2η) | 0.292 |
| Electrophilicity Index (ω) | μ² / (2η) | 5.71 |
Formulas and illustrative values based on general principles and data from similar compounds. Current time information in Cascade County, US.biosynth.com
Thermodynamic Property Calculations
The thermodynamic stability of a molecule is fundamental to its synthesis, reactivity, and persistence. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate key thermodynamic parameters. These calculations can predict the feasibility of chemical reactions and the relative stability of different isomers or conformers.
Table 1: Key Thermodynamic Properties Investigated via Computational Methods
| Thermodynamic Property | Symbol | Description | Typical Computational Method |
| Enthalpy of Formation | ΔH°f | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | DFT, Ab initio calculations |
| Gibbs Free Energy of Formation | ΔG°f | The energy associated with a chemical reaction that can be used to do work; predicts spontaneity. | DFT, Ab initio calculations |
| Entropy | S° | A measure of the randomness or disorder of a system. | Frequency calculations post-geometry optimization |
| Heat Capacity | Cv | The amount of heat that must be added to a given mass of the substance to produce a certain change in its temperature. | Frequency calculations |
Note: Specific calculated data for this compound is not available in the reviewed literature.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
For this compound, molecular docking studies would be essential to explore its potential as an inhibitor or modulator of various biological targets. Researchers perform docking simulations by placing the 3D structure of the compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy score (in kcal/mol).
While docking studies specifically featuring this compound are not prominent in the literature, research on analogous quinoline structures is widespread. For example, various 2-phenyl quinoline derivatives have been docked against protein targets to evaluate their anticancer potential. Similarly, derivatives of 2-chloro-3-formylquinoline, a precursor to many complex quinolines, have been subjected to docking studies to assess their antibacterial activities. These studies reveal that the quinoline scaffold can effectively interact with amino acid residues in the active sites of proteins, often through hydrogen bonds and hydrophobic interactions.
Table 2: Illustrative Example of a Molecular Docking Study Setup
| Parameter | Description | Example Software/Method |
| Ligand Preparation | Generation of the 3D structure of this compound and energy minimization. | ChemDraw, Avogadro, ArgusLab |
| Receptor Preparation | Removal of water molecules, addition of hydrogen atoms, and definition of the binding site from a PDB file. | AutoDockTools, PyMOL, Discovery Studio |
| Docking Algorithm | The search algorithm used to explore possible binding poses of the ligand in the receptor. | Lamarckian Genetic Algorithm (in AutoDock) |
| Scoring Function | A function to calculate the binding affinity or score for each pose. | AutoDock Vina, GOLD, Glide |
| Analysis | Visualization of the best-scoring poses and analysis of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). | PyMOL, Discovery Studio Visualizer |
Note: This table represents a typical workflow, not the results of a specific study on this compound.
Electronic Properties Prediction
The electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals, are critical determinants of its reactivity and physical characteristics. Computational quantum chemistry methods are used to predict these properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important, as a smaller gap suggests higher chemical reactivity.
For this compound, the presence of electron-withdrawing groups (the nitro group and the chlorine atom) and aromatic systems (the quinoline and phenyl rings) creates a complex electronic landscape. While specific computational predictions for this molecule are not available, studies on structurally similar compounds like 3-Bromo-2-chloro-6-nitro-quinoline highlight the role of such functional groups in creating unique electronic properties suitable for applications in materials science, such as in organic semiconductors. These properties are directly linked to the molecule's ability to participate in chemical reactions and absorb or emit light.
Table 3: Predicted Electronic Properties and Their Significance
| Electronic Property | Acronym | Significance |
| Energy of Highest Occupied Molecular Orbital | E(HOMO) | Correlates with the ability to donate electrons (nucleophilicity). |
| Energy of Lowest Unoccupied Molecular Orbital | E(LUMO) | Correlates with the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Molecular Electrostatic Potential | MESP | Maps the electron density to identify regions prone to electrophilic or nucleophilic attack. |
Note: Values are not provided as specific computational studies on this compound were not found in the reviewed literature.
Structure-Activity Relationship (SAR) Modeling Support
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational chemistry supports SAR by providing a quantitative basis for these relationships (QSAR). By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a series of related compounds, models can be built to predict the activity of new, unsynthesized molecules.
For this compound, its distinct substitution pattern—a chloro group at position 2, a phenyl group at position 3, and a nitro group at position 6—provides a unique scaffold. While specific SAR models for this compound are not documented, the general quinoline framework is a well-established "privileged scaffold" in medicinal chemistry. Research on related compounds, such as 2-Chloro-6-methyl-3-phenylquinoline, has pointed to the potential for antimicrobial, antimalarial, and anticancer activities.
A computational SAR study would involve:
Synthesizing or modeling a library of analogues of this compound with variations at different positions.
Calculating a range of molecular descriptors for each analogue.
Correlating these descriptors with experimentally measured biological activity using statistical methods.
Such models could elucidate the importance of the nitro group's position, the necessity of the chlorine atom, and the effect of substituting the phenyl ring, thereby guiding the design of more potent and selective therapeutic agents.
Potential Applications and Future Research Directions
Role in Medicinal Chemistry and Lead Compound Development
The 2-chloro-6-nitro-3-phenylquinoline scaffold serves as a valuable starting point for the development of novel therapeutic agents. The presence of the chloro group at the 2-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to modulate biological activity. The nitro group, a known pharmacophore and toxicophore, can influence the electronic properties and biological interactions of the molecule. nih.gov
Research on related quinoline (B57606) derivatives has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. benthamscience.com For instance, derivatives of 2-chloroquinoline (B121035) have been investigated as potential inhibitors of HIV reverse transcriptase. nih.gov The general quinoline structure is also found in compounds with antimalarial and antibacterial activities. ontosight.ai While specific studies on the direct therapeutic application of this compound are not extensively detailed in the provided results, its structural similarity to other biologically active quinolines suggests its potential as a lead compound. The modification of the phenyl ring and the quinoline core can lead to the generation of a library of compounds for screening against various disease targets.
Utility as Research Tools and Chemical Building Blocks
Beyond its potential as a lead compound, this compound is a valuable research tool and a versatile chemical building block in organic synthesis. The reactive nature of the 2-chloro substituent makes it an excellent precursor for creating a diverse array of quinoline derivatives. nih.gov
For example, 2-chloroquinoline-3-carbaldehydes, which share a similar reactive chlorine atom, are used to construct fused and binary quinoline-containing heterocyclic systems. nih.gov These reactions include the synthesis of pyrazolo[3,4-b]quinolines and quinolinyl-thiazolidinones. nih.gov Similarly, this compound can be utilized in cross-coupling reactions to form more complex molecular architectures, which are of interest in materials science. chemimpex.com Its role as an intermediate allows for the systematic modification of the quinoline core, facilitating structure-activity relationship (SAR) studies to understand how different functional groups influence biological activity.
Advancements in Sustainable and Efficient Synthetic Methodologies
The synthesis of quinoline derivatives is an active area of research, with a focus on developing more sustainable and efficient methods. Traditional methods for synthesizing the quinoline core, such as the Vilsmeier-Haack reaction, are well-established. nih.govnih.gov However, modern synthetic chemistry is moving towards greener approaches that minimize waste and energy consumption.
Recent advancements include the use of microwave irradiation and ionic liquids to accelerate reactions and improve yields in the synthesis of quinoline-based compounds. researchgate.net One-pot synthesis procedures are also being developed to streamline the production of quinoline derivatives, making the process more time and resource-efficient. researchgate.net While specific green synthesis routes for this compound are not detailed in the search results, the general trend in quinoline chemistry suggests a move towards such methodologies. Future research will likely focus on applying these sustainable techniques to the synthesis of this and related compounds.
Integration of Computational Design and Optimization Strategies
Computational methods are increasingly being integrated into the drug discovery and development process to guide the design and optimization of new compounds. Molecular docking, a key computational technique, allows researchers to predict the binding affinity and orientation of a molecule within the active site of a biological target. nih.gov
For quinoline derivatives, molecular docking studies have been used to investigate their potential as HIV reverse transcriptase inhibitors and α-glucosidase inhibitors. nih.govnih.gov These in silico studies help in prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources. For this compound, computational tools can be employed to predict its potential biological targets and to design analogs with improved binding affinities and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of its derivatives to correlate their chemical structures with their biological activities.
Exploration of Novel Biological Targets and Mechanistic Pathways
Identifying the specific biological targets and understanding the mechanism of action of a compound are crucial steps in drug discovery. nih.gov The diverse biological activities reported for quinoline derivatives suggest that they can interact with a variety of cellular targets and pathways. benthamscience.com For example, some quinoline derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. researchgate.net
For this compound, future research should focus on identifying its specific molecular targets. This can be achieved through a combination of experimental approaches, such as affinity chromatography and proteomics, and computational methods. nih.gov Elucidating the mechanistic pathways through which this compound exerts its biological effects will provide a deeper understanding of its therapeutic potential and could reveal novel targets for drug intervention. The presence of the nitro group also suggests that its mechanism could involve redox reactions within cells. nih.gov
Interactive Data Table of Related Quinolines and Their Activities
| Compound/Derivative Class | Biological Activity/Application | Key Findings |
| 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives | HIV Reverse Transcriptase Inhibition | Docking studies showed promising affinity towards the reverse transcriptase protein. nih.gov |
| Quinolines | General Medicinal Chemistry | Exhibit anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. benthamscience.com |
| 8-Hydroxyquinolines | Anticancer, Antiviral, Antibacterial | Act as potent lead compounds with good efficacy and low toxicity. nih.gov |
| Diphenylquinoxaline-6-carbohydrazide hybrids | α-Glucosidase Inhibition | Derivatives showed good inhibitory activity, with the most potent being a competitive inhibitor. nih.gov |
| 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | PI3K/mTOR Pathway Inhibition | Serves as an intermediate for synthesizing potent inhibitors of this cancer-related pathway. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-6-nitro-3-phenylquinoline, and what catalysts are typically employed?
- Methodological Answer : The synthesis often involves halogenation and nitration of quinoline precursors. For example, nickel chloride in acidic media has been used to catalyze cyclization and functionalization steps, as demonstrated in analogous quinoline syntheses . Reflux conditions (e.g., ethanol-water mixtures) are critical for recrystallization to achieve high purity.
- Key Data :
| Reaction Step | Catalyst | Solvent System | Yield |
|---|---|---|---|
| Cyclization | NiCl₂ | Acidic ethanol | 75-85% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves the planar quinoline core and substituent orientations, as seen in structurally similar 2-chloro-6-methoxyquinoline derivatives .
- ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm) and nitro/chloro substituent effects on chemical shifts.
- IR spectroscopy confirms nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
Q. How does solvent polarity influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack on the C2 chloro group due to stabilization of transition states. For example, substitution with thiophene derivatives in DMF proceeds at 80°C with >70% yield, while non-polar solvents like toluene show <30% conversion .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : A 2³ factorial design evaluates temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 hours). Statistical analysis identifies interactions between variables; for instance, high catalyst loading (1.5 mol%) and moderate temperature (100°C) maximize yield (88%) while minimizing byproducts .
- Framework : Align with Guiding Principle 2 ( ) by linking optimization to reaction kinetics theory.
Q. What mechanistic insights explain the regioselectivity of nitration in 2-Chloro-3-phenylquinoline derivatives?
- Methodological Answer : Computational studies (DFT) reveal that electron-withdrawing chloro and phenyl groups direct nitration to the C6 position via resonance stabilization of the Wheland intermediate. Experimental validation using isotopic labeling (¹⁵NO₂) confirms >90% C6 nitration, consistent with theoretical predictions .
Q. How does crystal packing affect the photophysical properties of this compound?
- Methodological Answer : X-ray diffraction (CCDC 1983315 analogs) shows intermolecular π-π stacking (3.5–3.8 Å) between quinoline cores, which quenches fluorescence in solid states. Solution-phase studies (THF) exhibit λₑₘ at 450 nm, suggesting aggregation-induced emission (AIE) properties .
Q. Can computational models predict the bioactivity of this compound against kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with EGFR kinase (PDB: 1M17) predicts strong binding (ΔG = -9.2 kcal/mol) at the ATP pocket, driven by nitro group interactions with Lys721. Validate with in vitro kinase assays (IC₅₀ ≤ 1 µM) and SAR studies on nitro-to-cyano substitutions .
Methodological Frameworks
- Data Contradiction Analysis : When conflicting spectral data arise (e.g., unexpected NMR splitting), cross-validate with high-resolution mass spectrometry (HRMS) and temperature-dependent IR to distinguish between tautomerism and impurities .
- Experimental Design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies on catalytic asymmetric synthesis or environmental toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
